molecular formula C18H20FN3O2 B11230214 N-[2-(3-fluorophenyl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

N-[2-(3-fluorophenyl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No.: B11230214
M. Wt: 329.4 g/mol
InChI Key: CVTDNPWBJFGZHI-UHFFFAOYSA-N
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Description

N-[2-(3-FLUOROPHENYL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group and a hexahydrocinnolinyl moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-[2-(3-FLUOROPHENYL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds One common synthetic route involves the reaction of 3-fluorophenylethylamine with a suitable acylating agent to form an intermediate amide This intermediate is then subjected to cyclization reactions to form the hexahydrocinnolinyl ring system

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

N-[2-(3-FLUOROPHENYL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include modified versions of the original compound with altered functional groups.

Scientific Research Applications

N-[2-(3-FLUOROPHENYL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its therapeutic potential in treating diseases. Preclinical studies may focus on its efficacy, safety, and pharmacokinetics.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(3-FLUOROPHENYL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

N-[2-(3-FLUOROPHENYL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE can be compared with other similar compounds, such as:

    N-[2-(3-CHLOROPHENYL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.

    N-[2-(3-METHOXYPHENYL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE: The presence of a methoxy group can influence the compound’s reactivity and interactions with biological targets.

    N-[2-(3-NITROPHENYL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE: The nitro group introduces different electronic and steric effects, potentially altering the compound’s behavior in chemical reactions and biological systems.

The uniqueness of N-[2-(3-FLUOROPHENYL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be leveraged for various applications.

Properties

Molecular Formula

C18H20FN3O2

Molecular Weight

329.4 g/mol

IUPAC Name

N-[2-(3-fluorophenyl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide

InChI

InChI=1S/C18H20FN3O2/c19-15-6-3-4-13(10-15)8-9-20-17(23)12-22-18(24)11-14-5-1-2-7-16(14)21-22/h3-4,6,10-11H,1-2,5,7-9,12H2,(H,20,23)

InChI Key

CVTDNPWBJFGZHI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)NCCC3=CC(=CC=C3)F

Origin of Product

United States

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